molecular formula C20H21N3O5 B7697011 N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B7697011
M. Wt: 383.4 g/mol
InChI Key: YJEHEFHPOYVLFK-UHFFFAOYSA-N
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Description

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, an ethyl group, and a trimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting with the formation of the 1,2,4-oxadiazole ring. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature. This method allows for the formation of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide can be employed in the study of enzyme inhibition and receptor binding assays. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular pathways involved would depend on the specific application and target of interest.

Comparison with Similar Compounds

  • N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide

  • N-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide

  • N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]ethanamine

Uniqueness: N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide stands out due to its specific structural features, such as the presence of the ethyl group and the trimethoxybenzamide moiety. These features contribute to its unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-5-17-22-20(28-23-17)12-7-6-8-14(9-12)21-19(24)13-10-15(25-2)18(27-4)16(11-13)26-3/h6-11H,5H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJEHEFHPOYVLFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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